molecular formula C33H30ClCuN9Na3O15S4+3 B12775796 Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) CAS No. 86024-59-1

Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-)

Cat. No.: B12775796
CAS No.: 86024-59-1
M. Wt: 1088.9 g/mol
InChI Key: VHVOHINACFHRMA-UHFFFAOYSA-O
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Description

Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) is a complex organic compound known for its vibrant color properties and extensive use in dyeing and textile industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing electron-donating groups, resulting in the formation of the azo dye.

    Complexation: The azo dye is then complexed with a metal ion, in this case, copper, to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pH, and concentration) is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of azoxy compounds.

    Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Azoxy compounds and other oxidized derivatives.

    Reduction: Aromatic amines and their derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model to study the behavior of azo dyes and their interactions with different substrates. It is also used in the development of new synthetic methods for complex organic molecules.

Biology

In biological research, the compound is used as a staining agent to visualize cellular components under a microscope. Its ability to bind selectively to certain biological molecules makes it useful in histology and cytology.

Medicine

While not directly used as a therapeutic agent, the compound’s derivatives are explored for their potential in drug development, particularly in targeting specific cellular pathways.

Industry

The primary industrial application is in the textile industry, where it is used to dye fabrics. Its stability and vibrant color make it a preferred choice for high-quality textile products.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates through π-π stacking and hydrogen bonding. The copper ion in the complex plays a crucial role in stabilizing the structure and enhancing its binding properties.

Molecular Targets and Pathways

    Azo Groups: Interact with aromatic rings and other electron-rich substrates.

    Copper Ion: Stabilizes the complex and facilitates interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(3-)
  • Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(5-)

Uniqueness

The unique aspect of Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) lies in its specific combination of functional groups and metal ion, which confer distinct chemical and physical properties, making it particularly effective in its applications.

Properties

CAS No.

86024-59-1

Molecular Formula

C33H30ClCuN9Na3O15S4+3

Molecular Weight

1088.9 g/mol

IUPAC Name

trisodium;2-[[[[3-[[4-chloro-6-[N-ethyl-4-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfophenyl]diazenyl]-phenylmethyl]diazenyl]-4-sulfobenzoic acid;copper;hydron

InChI

InChI=1S/C33H29ClN9O15S4.Cu.3Na/c1-2-43(20-8-10-21(11-9-20)59(47,48)15-14-58-62(55,56)57)33-37-31(34)36-32(38-33)35-26-17-23(61(52,53)54)18-27(28(26)44)40-42-29(19-6-4-3-5-7-19)41-39-25-16-22(60(49,50)51)12-13-24(25)30(45)46;;;;/h3-13,16-18,44H,2,14-15H2,1H3,(H,45,46)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,35,36,37,38);;;;/q-1;;3*+1/p+1

InChI Key

VHVOHINACFHRMA-UHFFFAOYSA-O

Canonical SMILES

[H+].CCN(C1=CC=C(C=C1)S(=O)(=O)CCOS(=O)(=O)O)C2=NC(=NC(=N2)NC3=C(C(=CC(=C3)S(=O)(=O)O)N=N[C-](C4=CC=CC=C4)N=NC5=C(C=CC(=C5)S(=O)(=O)O)C(=O)O)O)Cl.[Na+].[Na+].[Na+].[Cu]

Origin of Product

United States

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